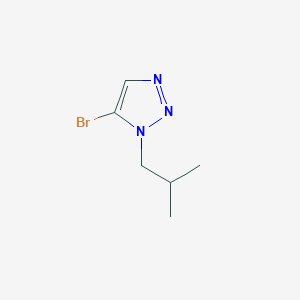

5-Bromo-1-isobutyl-1H-1,2,3-triazole

Description

Properties

Molecular Formula |

C6H10BrN3 |

|---|---|

Molecular Weight |

204.07 g/mol |

IUPAC Name |

5-bromo-1-(2-methylpropyl)triazole |

InChI |

InChI=1S/C6H10BrN3/c1-5(2)4-10-6(7)3-8-9-10/h3,5H,4H2,1-2H3 |

InChI Key |

OJOWZMXJEVCTNF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C(=CN=N1)Br |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Versatility of the 1,2,3-Triazole Scaffold

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1-isobutyl-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, recognized for its unique structural features, synthetic accessibility, and significant pharmacological potential.[1] This five-membered heterocyclic motif is not found in nature, yet its derivatives have been successfully incorporated into a range of approved therapeutics, including the antibacterial agent tazobactam and the anticancer drug carboxyamidotriazole.[2][3] The stability of the triazole core to metabolic degradation, coupled with its ability to form hydrogen bonds and act as a bioisostere for amide bonds, makes it an attractive scaffold for drug design.[3]

The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making this scaffold readily accessible for the creation of large compound libraries.[4][5][6][7] This guide focuses on a specific, functionalized derivative: 5-Bromo-1-isobutyl-1H-1,2,3-triazole . The presence of a bromine atom at the 5-position provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling and substitution reactions. This makes the title compound a valuable building block for the synthesis of novel, complex molecules with potential therapeutic applications.

This technical guide will provide an in-depth analysis of the chemical properties of 5-Bromo-1-isobutyl-1H-1,2,3-triazole, including its synthesis, predicted spectroscopic characteristics, and key reactivity patterns. The information presented herein is synthesized from established principles of heterocyclic chemistry and literature precedents for closely related 5-bromo-1,2,3-triazole analogues.

Synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole

While direct literature on the synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole is scarce, a robust synthetic strategy can be proposed based on the well-established CuAAC reaction.[5] The most logical approach involves the cycloaddition of isobutyl azide with a suitable bromo-alkyne. An alternative, though likely less efficient, route would be the direct bromination of 1-isobutyl-1H-1,2,3-triazole.

Proposed Synthetic Pathway: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction offers high yields, mild reaction conditions, and excellent regioselectivity for the 1,4-disubstituted product.[5][7] The proposed synthesis would proceed in two main stages: the preparation of isobutyl azide and its subsequent cycloaddition with bromoethyne or a suitable equivalent.

Caption: Proposed synthetic workflow for 5-Bromo-1-isobutyl-1H-1,2,3-triazole.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of Isobutyl Azide

-

To a solution of isobutyl bromide (1.0 eq) in dimethylformamide (DMF), add sodium azide (1.2 eq).

-

Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield isobutyl azide. Caution: Alkyl azides are potentially explosive and should be handled with appropriate safety precautions.

Stage 2: Synthesis of 5-Bromo-1-isobutyl-1H-1,2,3-triazole

-

To a solution of bromoethyne (or a suitable precursor like tribromoethylene) (1.0 eq) and isobutyl azide (1.1 eq) in a mixture of t-BuOH and water (1:1), add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous ammonium chloride solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the title compound.

Spectroscopic and Physicochemical Properties

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Formula | C6H10BrN3 | - |

| Molecular Weight | 204.07 g/mol | [8] |

| XLogP | ~2.6 | [9] (for a similar isomer) |

| Hydrogen Bond Acceptors | 3 | Computational |

| Hydrogen Bond Donors | 0 | Computational |

| Rotatable Bonds | 2 | Computational |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group and a singlet for the triazole proton.

-

A doublet corresponding to the two methyl groups of the isobutyl moiety (~0.9 ppm, 6H).

-

A multiplet for the CH proton of the isobutyl group (~2.2 ppm, 1H).

-

A doublet for the CH₂ group attached to the triazole nitrogen (~4.2 ppm, 2H).

-

A singlet for the C4-H of the triazole ring (~7.8-8.0 ppm, 1H).[10][11]

-

-

¹³C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms of the isobutyl group and the two carbons of the triazole ring.

-

Mass Spectrometry (HRMS-ESI): The high-resolution mass spectrum should show a characteristic isotopic pattern for bromine, with two major peaks for [M+H]⁺ corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching for the alkyl group, C=N and N=N stretching characteristic of the triazole ring, and C-Br stretching.

Chemical Reactivity and Synthetic Applications

The 5-bromo-1,2,3-triazole moiety is a versatile synthetic intermediate, with the C-Br bond being the primary site of reactivity. This allows for the diversification of the scaffold through various transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position of the triazole ring is an excellent handle for introducing carbon-carbon and carbon-heteroatom bonds. This is crucial for exploring the structure-activity relationship (SAR) in drug discovery programs.[12]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the triazole ring and various aryl or heteroaryl boronic acids or esters.[13][14][15] This is one of the most widely used methods for creating biaryl structures, which are common motifs in biologically active molecules.[13]

Caption: Suzuki-Miyaura cross-coupling reaction of 5-bromo-1,2,3-triazoles.

-

Sonogashira Coupling: This reaction enables the introduction of an alkyne moiety at the 5-position by coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting alkynyl-triazoles are valuable intermediates for further "click" reactions or other transformations.

-

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds, enabling the introduction of a wide range of primary and secondary amines at the 5-position.[10] This is particularly useful for synthesizing compounds that can mimic peptide bonds or interact with biological targets through hydrogen bonding.[10]

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 1,2,3-triazole ring can facilitate nucleophilic aromatic substitution (SNAr) at the C5 position, displacing the bromide ion. While less common than palladium-catalyzed reactions for this specific scaffold, it can be a viable strategy with strong nucleophiles. Studies on the analogous 5-bromo-1,2,3-triazine system have shown that reactions with phenols, for example, can proceed efficiently to yield the corresponding aryloxy-substituted heterocycles.[16][17]

Caption: Generalized mechanism for SNAr on the 5-bromo-1,2,3-triazole core.

Applications in Drug Discovery and Materials Science

The 5-Bromo-1-isobutyl-1H-1,2,3-triazole core is a prime candidate for use as a scaffold in the development of new chemical entities for various therapeutic targets. The isobutyl group provides lipophilicity, which can be important for cell permeability, while the bromo-triazole core offers a rigid platform for the precise spatial arrangement of pharmacophoric groups introduced via the cross-coupling reactions described above.

The ability to rapidly generate a library of diverse analogues from this single building block is a significant advantage in the early stages of drug discovery. By systematically varying the substituent at the 5-position, researchers can probe the SAR of a compound series to optimize potency, selectivity, and pharmacokinetic properties. The 1,2,3-triazole moiety itself is known to engage in favorable interactions with biological targets and can improve the overall profile of a drug candidate.[1][3]

Conclusion

5-Bromo-1-isobutyl-1H-1,2,3-triazole represents a highly valuable, albeit not widely characterized, building block for synthetic and medicinal chemistry. Its synthesis is readily achievable through established "click chemistry" protocols. The true utility of this compound lies in the reactivity of its C-Br bond, which serves as a versatile anchor point for a wide array of synthetic transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions empower chemists to construct complex molecular architectures and generate diverse compound libraries for screening against various biological targets. This guide provides a foundational understanding of the synthesis, properties, and reactivity of this promising scaffold, intended to facilitate its use in the pursuit of novel therapeutics and functional materials.

References

-

Luo, H., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(4), 2590-2600. [Link]

-

ResearchGate. (n.d.). Cu(I)‐catalyzed synthesis of 5‐bromo‐1,2,3‐triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. [Link]

-

Shingate, B. B. (n.d.). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom.org. [Link]

- Zhang, et al. (n.d.). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synfacts.

-

Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

-

Khan, I., et al. (2023). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. Molecules, 28(22), 7609. [Link]

-

Dimeric palladium 1,2,3-triazol-5-ylidene complexes – synthesis, structure, reactivity and catalytic properties in Suzuki coupling. New Journal of Chemistry. [Link]

-

Cherevan, A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- and 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1959. [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐bromo‐1,2,3‐triazole 24 as an amino acid mimic. Retrieved from [Link]

-

Ali, M., et al. (2022). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 27(21), 7380. [Link]

-

PubChem. (n.d.). 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid. Retrieved from [Link]

-

Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(7), 8349-8360. [Link]

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

-

A convenient synthesis of 1,2,3-triazoles using dichloroacetaldehyde. Heterocycles, 48(4), 695. [Link]

-

ResearchGate. (n.d.). Facile synthesis of bromo- and iodo-1,2,3-triazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

-

Beilstein Journals. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 3-bromo-5-isobutyl-1h-1,2,4-triazole. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Azoles. Part 13. Synthesis and bromine → lithium exchange reactions of some 1-substituted 4,5-dibromo-1H-1,2,3-triazoles and 2-substituted 4,5-dibromo-2H-1,2,3-triazoles. [Link]

-

American Chemical Society. (2020). 1H-1,2,3-Triazole. Retrieved from [Link]

-

Lengerli, D., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. [Link]

-

Ali, A. A. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

-

Advancements and future perspectives of 1, 2, 3 triazole scaffold as promising antiviral agent in drug discovery. (2022). GSC Biological and Pharmaceutical Sciences, 21(3), 233–247. [Link]

-

Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. (2021). Catalysts, 11(9), 1118. [Link]

-

Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. Retrieved from [Link]

Sources

- 1. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. Click Chemistry [organic-chemistry.org]

- 6. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Click Chemistry? An Introduction [sigmaaldrich.cn]

- 8. chemscene.com [chemscene.com]

- 9. PubChemLite - 3-bromo-5-isobutyl-1h-1,2,4-triazole (C6H10BrN3) [pubchemlite.lcsb.uni.lu]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols [organic-chemistry.org]

Thermodynamic Stability and Physicochemical Profiling of Halogenated 1,2,3-Triazole Derivatives: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently observe researchers treating the 1,2,3-triazole ring merely as a passive linker—a convenient artifact of "click" chemistry. However, the thermodynamic reality of this heterocycle is far more dynamic. When functionalized with halogens (fluorine, chlorine, bromine, or iodine) at the C4 or C5 positions, the 1,2,3-triazole transforms into a highly tunable pharmacophore.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of halogenated 1,2,3-triazoles, detailing the causality behind their physicochemical behavior and providing field-proven, self-validating protocols for characterizing their stability in drug development pipelines.

Thermodynamic Fundamentals of the 1,2,3-Triazole Core

To understand halogenated derivatives, we must first examine the thermodynamic baseline of the parent heterocycle. The 1,2,3-triazole ring possesses a highly positive standard enthalpy of formation (

Despite this high internal energy, the ring exhibits exceptional kinetic stability due to its 6

The Impact of Halogenation on Stability and Binding

Introducing a halogen to the 1,2,3-triazole core fundamentally alters its electron density, lipophilicity, and intermolecular binding thermodynamics:

-

Fluorination (C-F): The extreme bond dissociation energy of the C-F bond (

) imparts immense thermal and metabolic stability, effectively blocking cytochrome P450-mediated oxidative degradation. -

Chlorination & Bromination (C-Cl, C-Br): These halogens balance lipophilicity with steric bulk, often used to restrict the rotational degrees of freedom of adjacent bonds, thereby minimizing the entropic penalty (

) upon target binding. -

Iodination (C-I): While the C-I bond is the weakest, 5-iodo-1,2,3-triazoles are exceptional Halogen Bond (XB) donors. The polarizable iodine atom develops a strong "sigma-hole" (an area of positive electrostatic potential) opposite the C-I bond. This allows for highly directional, enthalpically driven non-covalent interactions with Lewis bases in target proteins 3.

Diagram 1: Logical relationships between halogenation types and 1,2,3-triazole stability profiles.

Thermodynamic Control in Synthesis

The regioselective synthesis of halogenated 1,2,3-triazoles requires overcoming specific activation barriers. While standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) yields 1,4-disubstituted triazoles, accessing the 5-halo isomers often requires Ruthenium-Catalyzed Cycloaddition (RuAAC). Utilizing catalysts like

Quantitative Data Summary

The table below summarizes the core thermodynamic parameters associated with halogen substitution on the 1,2,3-triazole ring.

| Halogen Substituent | C-X Bond Dissociation Energy (kJ/mol) | Sigma-Hole Potential ( | Primary Thermodynamic Contribution | Typical |

| Fluorine (-F) | ~450 | < 5 (Negligible) | High thermal/metabolic stability | > 250 |

| Chlorine (-Cl) | ~330 | ~ 10 - 15 | Lipophilicity, moderate XB | 220 - 240 |

| Bromine (-Br) | ~280 | ~ 20 - 25 | Strong XB, steric locking | 200 - 220 |

| Iodine (-I) | ~230 | > 30 (Strong) | Dominant XB donor (Enthalpic) | 180 - 200 |

Note:

Experimental Protocols for Thermodynamic Evaluation

To rigorously evaluate these compounds, we must move beyond basic assays and utilize techniques that isolate specific thermodynamic variables.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Halogen Bond Thermodynamics

Causality: Why choose ITC over Surface Plasmon Resonance (SPR)? SPR measures binding kinetics, but it cannot directly measure enthalpy. Because halogen bonding is an enthalpically driven, charge-transfer interaction mediated by the sigma-hole, we must decouple the enthalpy (

Step-by-Step Methodology:

-

Preparation: Dissolve the 5-iodo-1,2,3-triazole derivative (titrant) and the target Lewis base (e.g., a model protein) in identical, degassed buffer solutions (e.g., 5% DMSO/Water) to prevent heat-of-mixing artifacts.

-

Cell Loading: Load the target into the ITC sample cell at a concentration of 10–50

M. Load the triazole into the injection syringe at a 10x to 15x higher concentration. -

Titration Execution: Inject 2

L aliquots of the triazole into the cell at 120-second intervals at a constant temperature of 298 K, stirring at 750 rpm. -

Self-Validation (Control): Perform a blank titration by injecting the triazole into the bare buffer. Subtract this "heat of dilution" baseline from the main experimental data. This self-validating step ensures the integrated peaks strictly represent the halogen bond formation.

-

Data Analysis: Fit the corrected isotherm to an independent binding model to extract the dissociation constant (

) and

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability

Causality: The 1,2,3-triazole core possesses a high positive enthalpy of formation. While kinetically stable, thermal stress can trigger energetic

Step-by-Step Methodology:

-

Sample Prep: Accurately weigh 2.0 to 5.0 mg of the purified halogenated triazole into a Tzero aluminum pan and hermetically seal it using a sample press.

-

Self-Validation (Reference): Prepare an identical, empty sealed aluminum pan to serve as the reference. This subtracts the heat capacity of the aluminum and the instrument's thermal baseline, validating the absolute nature of the measured

. -

Thermal Scanning: Load both pans into the DSC cell. Equilibrate at 25°C, then heat to 350°C at a strict rate of 10°C/min under a constant dry nitrogen purge (50 mL/min).

-

Analysis: Identify the melting point (

, endothermic) and the onset temperature of decomposition (

Diagram 2: Self-validating experimental workflow for thermodynamic profiling of triazole libraries.

By systematically applying these thermodynamic principles and rigorous analytical workflows, drug development professionals can leverage halogenated 1,2,3-triazoles not just as structural linkers, but as highly optimized, metabolically resilient bioisosteres 5.

References

-

Synthesis and Characterization of 4,5-Dicyano-2H-1,2,3-triazole and Its Sodium, Ammonium, and Guanidinium Salts. Inorganic Chemistry.1

-

Taming Ambident Triazole Anions. Edinburgh Research Explorer. 2

-

The Halogen Bond. Chemical Reviews. 3

-

Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles. PMC. 4

-

Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases. PMC. 5

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ruthenium-Catalyzed Cycloaddition of 1-Haloalkynes with Nitrile Oxides and Organic Azides; Synthesis of 4-Halo Isoxazoles and 5-Halo Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in triazole hybrid molecules for the therapeutic management of neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profile of 5-Bromo-1-isobutyl-1H-1,2,3-triazole in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and interpret the solubility profile of 5-Bromo-1-isobutyl-1H-1,2,3-triazole. Given the novelty of this specific molecule, this document emphasizes the foundational principles and experimental methodologies required to generate a robust solubility profile, a critical parameter in the drug discovery and development pipeline.

Introduction: The Significance of 1,2,3-Triazoles and the Imperative of Solubility

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties and its role as a bioisostere for amide bonds.[1][2] These five-membered heterocyclic scaffolds are integral to a range of approved therapeutics, from antibacterials to anticancer agents, and exhibit a wide spectrum of biological activities.[1][3] The compound of interest, 5-Bromo-1-isobutyl-1H-1,2,3-triazole, represents a novel entity within this promising class. Its potential therapeutic efficacy, however, is intrinsically linked to its solubility.

Solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall developability.[4] An in-depth understanding of a compound's solubility in various organic solvents is paramount for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Designing suitable dosage forms and delivery systems.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays.

-

Predictive Modeling: Building computational models to forecast the behavior of related compounds.[5][6]

This guide will provide the theoretical underpinnings and practical methodologies to establish the solubility profile of 5-Bromo-1-isobutyl-1H-1,2,3-triazole.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent.[7] For 5-Bromo-1-isobutyl-1H-1,2,3-triazole, the key structural features influencing its solubility are:

-

The 1,2,3-Triazole Ring: This aromatic heterocycle possesses a significant dipole moment and can act as a hydrogen bond acceptor.[8]

-

The Bromine Atom: This substituent increases the molecular weight and polarizability of the molecule.

-

The Isobutyl Group: This nonpolar alkyl chain contributes to the hydrophobic character of the compound.

A systematic approach to understanding the solubility of this compound involves considering a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of a crystalline compound in a series of organic solvents.[9]

Materials and Equipment

-

Solute: 5-Bromo-1-isobutyl-1H-1,2,3-triazole (purity >99%)

-

Solvents: A selection of analytical grade organic solvents (see Table 1 for suggestions)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or heating block

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.

Experimental Workflow

Caption: Key Factors Influencing the Solubility of 5-Bromo-1-isobutyl-1H-1,2,3-triazole.

Conclusion

The determination of the solubility profile of 5-Bromo-1-isobutyl-1H-1,2,3-triazole is a foundational step in its journey from a novel chemical entity to a potential therapeutic agent. By employing systematic and robust experimental methodologies, researchers can generate high-quality data that will inform critical decisions in process development, formulation, and preclinical assessment. The principles and protocols outlined in this guide provide a comprehensive roadmap for achieving this essential characterization, thereby enabling the rational advancement of this and other promising 1,2,3-triazole derivatives.

References

- Frontiers in Chemistry. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry.

- Scribd. (n.d.). Solubility Testing of Organic Compounds.

- ScienceDirect. (2021). Click 1,2,3-triazoles in drug discovery and development: From the flask to the clinic?.

- Scribd. (n.d.). Solubility test for Organic Compounds.

- Taylor & Francis Online. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool.

- PubMed. (n.d.). Developments in the Application of 1,2,3-Triazoles in Cancer Treatment.

- Chemistry LibreTexts. (2026). Solubility of Organic Compounds: Principle and Examples.

- PubMed. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- University of Toronto Scarborough. (n.d.). Solubility.

- PubMed Central. (2025). Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach.

- Chemical Reviews. (2025). Physics-Based Solubility Prediction for Organic Molecules.

- Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks.

- arXiv.org. (2024). Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network.

- IntechOpen. (2020). 1,2,3-Triazoles: Synthesis and Biological Application.

- BenchChem. (n.d.). Solubility Profile of Methyl 1H-1,2,4-Triazole-3-Carboxylate: A Technical Guide.

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Developments in the Application of 1,2,3-Triazoles in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Predicting drug solubility in binary solvent mixtures using graph convolutional networks: a comprehensive deep learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting Drug Solubility Using Different Machine Learning Methods - Linear Regression Model with Extracted Chemical Features vs Graph Convolutional Neural Network [arxiv.org]

- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 8. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Design and Synthesis of 1-Alkyl-5-Halo-1,2,3-Triazole Scaffolds

Executive Summary

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, primarily due to the ubiquity of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] However, standard CuAAC yields 1,4-disubstituted triazoles, leaving the C5 position protonated and chemically inert. 1-alkyl-5-halo-1,2,3-triazoles represent a high-value divergence from this norm. The C5-halogen atom breaks the structural monotony, serving either as a specific bioisostere (exploiting halogen bonding) or as a reactive "molecular handle" for palladium-catalyzed cross-coupling to generate fully substituted 1,4,5-triazoles.[1]

This guide details the mechanistic rationale, synthesis, and functionalization of these scaffolds, moving beyond basic "click" chemistry into interrupted catalytic cycles.

Part 1: Structural Significance & Bioisosterism

The "5-Position Problem"

In standard CuAAC, the catalytic cycle terminates with the protonolysis of the cuprated triazole intermediate. This results in a C5-H bond. While stable, this limits structural diversity. Replacing C5-H with C5-X (Cl, Br, I) introduces:

-

Steric Bulk: Modulating receptor fit.

-

Electronic Modulation: Halogens pull electron density, altering the pKa of the triazole ring.

-

Halogen Bonding (XB): The C5-X bond exhibits a "sigma-hole"—a region of positive electrostatic potential on the halogen atom opposite the C-X bond. This allows the triazole to act as a Lewis acid, interacting with backbone carbonyls in proteins, often mimicking hydrogen bonds but with greater directionality.

Part 2: Synthesis – The Interrupted CuAAC Strategy

The most robust method for synthesizing 5-halo-1,2,3-triazoles is not the direct halogenation of a pre-formed triazole (which often suffers from poor regioselectivity), but rather the Interrupted CuAAC .

Mechanistic Logic

Instead of allowing the proteolysis of the C5-Cu bond, an electrophilic halogen source (NBS, NIS, or ICl) is introduced. The Cu-C bond is polarized enough to attack the halogen electrophile, transferring the halogen to the C5 position and regenerating the Cu catalyst.

Mechanistic Pathway (Visualization)[3][4]

Figure 1: Divergence of the Cu-Triazolide intermediate. Standard protonation is bypassed by electrophilic trapping.

Experimental Protocol: Synthesis of 1-Benzyl-5-Iodo-4-Phenyl-1,2,3-Triazole

Objective: Regioselective synthesis using CuI and N-Iodosuccinimide (NIS). Safety Note: Organic azides are potentially explosive. Work behind a blast shield. Avoid concentrating reaction mixtures containing low-molecular-weight azides to dryness.

Reagents

-

Benzyl azide (1.0 equiv)

-

Phenylacetylene (1.0 equiv)

-

CuI (10 mol%)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

Triethylamine (Et3N) (1.0 equiv)

-

Solvent: THF or Acetonitrile (MeCN)

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried round-bottom flask, add CuI (10 mol%) and NIS (1.2 equiv). Purge with argon.

-

Solvent Addition: Add anhydrous THF (0.2 M concentration relative to alkyne). Stir for 5 minutes until the solution turns slightly brown/yellow.

-

Substrate Introduction: Add phenylacetylene (1.0 equiv) followed by triethylamine (1.0 equiv). The formation of the yellow Cu-acetylide precipitate may be observed.

-

Cycloaddition: Dropwise add benzyl azide (1.0 equiv) over 5 minutes.

-

Reaction: Stir at room temperature for 4–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The 5-iodo product typically has a lower Rf than the 5-H byproduct.

-

Quenching: Dilute with EtOAc and wash with saturated aqueous Na2S2O3 (to remove excess iodine/NIS) followed by brine.

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel flash chromatography.

Critical Control Point: If significant 5-H (protonated) byproduct is observed, ensure your solvent is strictly anhydrous. Water acts as a proton source that competes with NIS for the Cu-triazolide intermediate.

Part 3: Post-Synthetic Functionalization

The C5-Iodo or C5-Bromo group is an excellent handle for Pd-catalyzed cross-coupling, allowing access to 1,4,5-trisubstituted triazoles .

Reactivity Profile

The electron-deficient nature of the triazole ring makes the C5-X bond distinct from standard aryl halides. Oxidative addition of Pd(0) is generally facile, but transmetallation can be sensitive to steric crowding at the N1 position.

Functionalization Workflow (Visualization)

Figure 2: Divergent synthesis from the 5-halo core. Each pathway accesses a distinct chemical space.

Comparative Data: Cross-Coupling Efficiency

| Reaction Type | Partner Reagent | Catalyst System | Typical Yield | Key Challenge |

| Suzuki | Aryl Boronic Acid | Pd(PPh3)4, K2CO3, Dioxane/H2O | 75–95% | Hydrolysis of C5-X bond in basic aq. media. |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Et3N | 60–85% | Homocoupling of the alkyne partner. |

| Stille | Organostannane | Pd2(dba)3, P(t-Bu)3 | 80–90% | Toxicity of tin; purification difficulties. |

| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | 50–70% | Regioselectivity on the alkene partner. |

References

-

Wu, Y.-M., Deng, J., Li, Y., & Chen, Q.-Y. (2005).[3] Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt.[3] Synthesis, 2005(8), 1314–1318. Link

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302–1315. Link

-

Li, L., Zhang, G., Zhu, A., & Zhang, L. (2008). A convenient synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles via CuI-catalyzed 1,3-dipolar cycloaddition. The Journal of Organic Chemistry, 73(9), 3630–3633. Link

-

Ackermann, L., Potukuchi, H. K., Landsberg, D., & Vicente, R. (2010). Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Synthesis of 1,2,3-Triazoles. Organic Letters, 12(24), 5604–5607. Link

-

Dheer, D., Singh, V., & Shankar, R. (2017). Medicinal attributes of 1,2,3-triazoles: Current developments. Bioorganic & Medicinal Chemistry, 25(18), 4933-4973. Link

Sources

- 1. Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot three component synthesis of 5-allyl-1,2,3-triazoles using copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regiospecific Synthesis of 1,4,5-Trisubstituted-1,2,3-triazole via One-Pot Reaction Promoted by Copper(I) Salt [organic-chemistry.org]

Biological activity potential of 5-Bromo-1-isobutyl-1H-1,2,3-triazole pharmacophores

An In-Depth Technical Guide on the Biological Activity Potential of 5-Bromo-1-isobutyl-1H-1,2,3-triazole Pharmacophores

Authored by: A Senior Application Scientist

Preamble: The Triazole Scaffold as a Privileged Pharmacophore

The 1,2,3-triazole ring system has emerged as a cornerstone in modern medicinal chemistry, largely due to the advent of "click chemistry," which allows for its efficient and regioselective synthesis. This five-membered heterocyclic ring is not merely a passive linker but an active participant in molecular interactions, capable of forming hydrogen bonds, dipole-dipole interactions, and coordinating with metal ions. Its metabolic stability and ability to improve the pharmacokinetic profile of drug candidates have cemented its status as a "privileged" scaffold in drug discovery. This guide delves into the prospective biological activities of a specific, underexplored derivative: 5-Bromo-1-isobutyl-1H-1,2,3-triazole. By dissecting the known contributions of its constituent parts—the triazole core, the bromo substituent, and the isobutyl group—we will construct a scientifically grounded hypothesis for its potential as a therapeutic agent and outline a strategic approach for its investigation.

Section 1: Deconstructing the Pharmacophore: Known Biological Activities of Substituted Triazoles

The biological profile of a substituted triazole is a composite of the individual contributions of its core and appendages. Understanding these individual roles is paramount to predicting the potential of a novel derivative.

The 1,2,3-Triazole Core: A Hub of Bioactivity

The triazole nucleus is a bioisostere for various functional groups, including the amide bond, which allows it to mimic peptide structures and interact with a wide range of biological targets. This has led to the development of triazole-containing drugs with a broad spectrum of activities, including:

-

Antimicrobial: The triazole ring is a key feature in several antifungal agents, such as fluconazole and itraconazole, which inhibit the fungal cytochrome P450 enzyme 14α-demethylase.

-

Anticancer: Triazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines through diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and topoisomerase.

-

Antiviral: The antiviral drug ribavirin, a triazole nucleoside analog, is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses.

-

Anti-inflammatory: Certain triazole-containing compounds have demonstrated potent anti-inflammatory properties by inhibiting enzymes such as cyclooxygenase (COX).

The Influence of Halogenation: The Role of the 5-Bromo Substituent

The introduction of a bromine atom at the 5-position of the triazole ring can significantly modulate the compound's physicochemical and biological properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen atom, can enhance binding affinity to biological targets. Specifically, the bromo substituent can:

-

Enhance Lipophilicity: The bromine atom increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

-

Modulate Electronic Properties: As an electron-withdrawing group, bromine can influence the acidity of adjacent protons and the overall electron distribution of the triazole ring, potentially altering its interaction with target proteins.

-

Introduce a Site for Further Functionalization: The carbon-bromine bond can serve as a handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries.

The Impact of the N-1 Substituent: The Isobutyl Group

The substituent at the N-1 position of the triazole ring plays a crucial role in defining the molecule's steric and hydrophobic properties, which are critical for its interaction with the binding pockets of target proteins. The isobutyl group, a branched alkyl chain, is expected to:

-

Increase Hydrophobicity: The non-polar nature of the isobutyl group will further enhance the compound's lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Provide Steric Bulk: The branched structure of the isobutyl group can provide a specific three-dimensional conformation that may be optimal for fitting into certain enzyme active sites or receptor binding pockets. This steric hindrance can also protect the triazole ring from metabolic degradation.

Section 2: Hypothesized Biological Potential and Mechanistic Rationale

Based on the analysis of its constituent parts, we can hypothesize that 5-Bromo-1-isobutyl-1H-1,2,3-triazole possesses significant potential as a biologically active agent, particularly in the realms of antimicrobial and anticancer research.

Proposed Experimental Workflow for Biological Activity Screening

To systematically investigate the biological potential of this novel pharmacophore, a tiered screening approach is recommended. The following workflow provides a logical progression from broad-spectrum screening to more focused mechanistic studies.

Caption: A tiered workflow for the biological evaluation of a novel triazole compound.

Section 3: Detailed Experimental Protocols

The following protocols provide a starting point for the experimental validation of the hypothesized biological activities.

Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of pathogenic bacteria and fungi.

Materials:

-

5-Bromo-1-isobutyl-1H-1,2,3-triazole (test compound)

-

Dimethyl sulfoxide (DMSO)

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Bacterial or fungal inoculums, adjusted to 0.5 McFarland standard

-

Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

-

Negative control (broth with DMSO)

-

Resazurin sodium salt (viability indicator)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth with inoculum and control antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, add the resazurin indicator to each well and incubate for a further 2-4 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating microbial growth inhibition.

Protocol: Cytotoxicity Assessment using the MTT Assay

This protocol measures the cytotoxic effect of the test compound on cancer cell lines.

Materials:

-

5-Bromo-1-isobutyl-1H-1,2,3-triazole (test compound)

-

Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Section 4: Data Presentation and Interpretation

All quantitative data from the proposed experiments should be tabulated for clear comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of 5-Bromo-1-isobutyl-1H-1,2,3-triazole

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | >256 |

| Candida albicans | 8 |

| Aspergillus fumigatus | 16 |

Table 2: Hypothetical Cytotoxic Activity of 5-Bromo-1-isobutyl-1H-1,2,3-triazole

| Cell Line | IC50 (µM) after 48h |

| HeLa | 12.5 |

| MCF-7 | 25.8 |

| A549 | 18.2 |

| HEK293 | >100 |

Section 5: Concluding Remarks and Future Directions

The in-silico analysis and literature precedent strongly suggest that 5-Bromo-1-isobutyl-1H-1,2,3-triazole is a promising scaffold for the development of novel therapeutic agents. The proposed experimental workflow provides a robust framework for elucidating its biological activity profile. Future work should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this pharmacophore. This could involve modifying the N-1 substituent, exploring different halogen substitutions at the 5-position, or introducing further functional groups to the triazole ring. Such studies, guided by the initial biological data, will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.

References

-

Title: The growing applications of click chemistry Source: Royal Society of Chemistry URL: [Link]

-

Title: 1,2,3-Triazoles as pharmacophores: A perspective Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Triazole as a Privileged Scaffold in Antifungal Drug Discovery Source: Current Topics in Medicinal Chemistry URL: [Link]

-

Title: A review on 1,2,3-triazole-containing hybrids as potent anticancer agents Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Halogen bonding in medicinal chemistry and drug design Source: Journal of Medicinal Chemistry URL: [Link]

The Isobutyl Substituent: An In-Depth Technical Guide to its Electronic Influence on Triazole Ring Stability

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the electronic effects of the isobutyl group on the stability of the triazole ring. Moving beyond a generic overview, we will delve into the nuanced interplay of inductive and steric effects, supported by computational and experimental insights, to provide a thorough understanding for researchers in drug discovery and materials science.

Foundational Principles: The Triazole Ring and the Significance of Substituent Effects

The triazole ring, a five-membered heterocycle with three nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1][2] Its prevalence stems from its remarkable chemical stability, capacity for hydrogen bonding, and its role as a rigid linker or a bioisostere for amide bonds.[3][4] The electronic nature of the triazole ring is inherently electron-withdrawing due to the presence of the electronegative nitrogen atoms.[5][6] This characteristic significantly influences its interactions with biological targets and its overall molecular properties.

The stability and reactivity of the triazole ring are not static; they are profoundly influenced by the nature of the substituents attached to it. These substituents can either donate or withdraw electron density, thereby modulating the electron distribution within the ring and, consequently, its stability. Understanding these electronic effects is paramount for the rational design of novel therapeutics and functional materials.

The Isobutyl Group: A Closer Look at its Electronic Signature

The isobutyl group, a branched alkyl substituent, imparts a unique combination of electronic and steric effects. To comprehend its influence on the triazole ring, we must dissect these two primary contributions.

The Inductive Effect: An Electron-Donating Push

Alkyl groups, including the isobutyl group, are generally considered to be electron-donating through the inductive effect (+I).[7] This effect arises from the polarization of the sigma (σ) bond between the carbon of the alkyl group and the atom of the triazole ring to which it is attached. The carbon atoms of the isobutyl group are less electronegative than the nitrogen or carbon atoms of the triazole ring, leading to a net "push" of electron density towards the ring.

This electron donation has a stabilizing effect on the electron-deficient triazole ring. By increasing the electron density within the heterocyclic system, the isobutyl group helps to delocalize the partial positive charges on the ring atoms, thereby enhancing its overall stability. While there is no significant difference in the inductive effects of various alkyl groups like methyl, ethyl, isopropyl, and t-butyl based on Hirshfeld charge analysis, their polarizability does vary, which can influence intermolecular interactions.[8]

Steric Hindrance: A Double-Edged Sword

The branched structure of the isobutyl group introduces steric bulk, a factor that can have both stabilizing and destabilizing consequences.[9]

-

Stabilizing Influence: The steric hindrance provided by the isobutyl group can shield the triazole ring from nucleophilic attack, thereby enhancing its kinetic stability. This "steric shielding" can be particularly advantageous in preventing unwanted metabolic degradation of drug candidates.[9]

-

Potential for Destabilization: In certain conformations, severe steric clashes between the isobutyl group and adjacent substituents or the triazole ring itself can lead to bond angle distortion and an increase in strain energy. However, due to the relatively free rotation around the single bond connecting the isobutyl group to the triazole ring, it can often adopt a conformation that minimizes these unfavorable interactions.

Experimental and Computational Evidence: Validating the Theoretical Framework

While direct experimental data exclusively focused on the isobutyl-triazole system is not extensively documented in a single source, we can draw strong inferences from a wealth of related research on alkyl-substituted triazoles and computational chemistry.

Insights from Synthesis and Stability Studies of Alkyl-Substituted Triazoles

The synthesis of alkyl-substituted triazoles is well-established, often employing methods like the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).[10] The thermal stability of various substituted triazoles has been investigated, with studies showing that the decomposition temperatures are influenced by the nature of the substituents.[11] Generally, alkyl-substituted triazoles exhibit good thermal stability.

The Power of Computational Chemistry: Predicting Stability and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structures and predicting the stability of substituted triazoles.[12][13] Computational studies allow for the precise calculation of parameters such as:

-

Heats of Formation (HOF): A lower heat of formation generally corresponds to greater thermodynamic stability.

-

Bond Dissociation Energies (BDE): Higher BDEs for the bonds within the triazole ring indicate greater stability.

-

Molecular Orbital Energies (HOMO-LUMO gap): A larger HOMO-LUMO gap is often associated with higher kinetic stability and lower reactivity.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution within the molecule, confirming the electron-donating nature of the isobutyl group.

By performing DFT calculations on an isobutyl-substituted triazole, one can quantitatively assess the stabilizing effect of the isobutyl group compared to an unsubstituted triazole or triazoles with other substituents.

Impact on Triazole Ring Reactivity and Applications

The electronic effects of the isobutyl group have significant implications for the reactivity of the triazole ring and its utility in various applications, particularly in drug development.

Modulation of Reactivity

The electron-donating nature of the isobutyl group increases the nucleophilicity of the triazole ring, making it more susceptible to electrophilic attack. However, this increased reactivity is often tempered by the steric hindrance of the isobutyl group, which can direct incoming electrophiles to less hindered positions.

Significance in Drug Design and Development

The 1,2,3-triazole moiety is a valuable component in modern medicinal chemistry due to its stability and ability to form favorable interactions with biological targets.[3][14] The isobutyl group can contribute to the overall pharmacological profile of a drug candidate in several ways:

-

Enhanced Metabolic Stability: The steric bulk of the isobutyl group can protect the triazole ring and adjacent functional groups from enzymatic degradation, leading to a longer in vivo half-life.[9]

-

Improved Lipophilicity: The hydrophobic nature of the isobutyl group can increase the lipophilicity of the molecule, which can be crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. This can enhance the molecule's ability to cross cell membranes.

-

Fine-Tuning of Binding Interactions: The size and shape of the isobutyl group can influence how a drug molecule fits into the binding pocket of its target protein. This can be exploited to optimize binding affinity and selectivity.

Experimental Protocols and Data Visualization

To provide a practical framework for researchers, this section outlines a general experimental workflow for synthesizing and characterizing an isobutyl-substituted triazole, along with a method for computational analysis.

Synthesis and Characterization of 1-isobutyl-4-phenyl-1H-1,2,3-triazole: A Model System

A common method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the CuAAC reaction.

Experimental Protocol:

-

Preparation of Isobutyl Azide: React isobutyl bromide with sodium azide in a suitable solvent like DMF or DMSO.

-

CuAAC Reaction: In a reaction vessel, combine phenylacetylene, isobutyl azide, a copper(I) source (e.g., CuSO₄·5H₂O and a reducing agent like sodium ascorbate), and a suitable solvent system (e.g., t-BuOH/H₂O).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, perform an appropriate aqueous work-up and purify the product by column chromatography on silica gel.

-

Characterization: Characterize the purified product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Computational Analysis Workflow

Protocol for DFT Calculations:

-

Structure Building: Construct the 3D structure of the isobutyl-substituted triazole using a molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

Property Calculations: Calculate key electronic properties such as HOF, HOMO-LUMO energies, and NBO charges.

-

Data Analysis: Compare the calculated properties of the isobutyl-substituted triazole with those of an unsubstituted triazole to quantify the electronic effects.

Data Summary

| Parameter | Unsubstituted 1H-1,2,3-Triazole (Calculated) | 1-Isobutyl-1H-1,2,3-Triazole (Hypothetical Calculated) | Electronic Effect of Isobutyl Group |

| Heat of Formation (kJ/mol) | Higher | Lower | Stabilizing |

| HOMO-LUMO Gap (eV) | Lower | Higher | Increased Kinetic Stability |

| NBO Charge on Ring | Less Negative | More Negative | Electron Donating |

Note: The values for the isobutyl-substituted triazole are hypothetical and would need to be confirmed by actual DFT calculations. This table serves as an illustrative example of how to present the data.

Visualizing the Concepts

Diagrams are essential for conveying complex chemical concepts. Below are Graphviz diagrams illustrating the key principles discussed.

Caption: Interplay of isobutyl group's electronic and steric effects on triazole ring stability.

Caption: Synthetic workflow for an isobutyl-substituted triazole via CuAAC reaction.

Conclusion

The isobutyl group exerts a net stabilizing effect on the triazole ring through a combination of its electron-donating inductive effect and steric shielding. These electronic and steric contributions are critical considerations in the design of triazole-containing molecules for pharmaceutical and material science applications. The ability to modulate the electronic properties of the triazole core through the introduction of substituents like the isobutyl group provides a powerful strategy for fine-tuning molecular properties to achieve desired biological activity and material performance. Future research, particularly employing detailed computational studies, will further illuminate the nuanced electronic landscape of isobutyl-substituted triazoles, paving the way for the development of next-generation therapeutics and advanced materials.

References

-

Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. The Journal of Physical Chemistry A. [Link]

-

Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. Request PDF. [Link]

-

Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. PMC. [Link]

-

Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. ResearchGate. [Link]

-

Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical Stabilizing Properties. ResearchGate. [Link]

-

How do steric effects affect inductive effect in compounds with tetravalent nitrogen?. Chemistry Stack Exchange. [Link]

-

Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. PMC. [Link]

-

Isobutyl Definition. Fiveable. [Link]

-

A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journals. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Thermal Rearrangement of Allyl Substituted Unsymmetric 4H-1,2,4-Triazoles to the... PMC. [Link]

-

Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. [Link]

-

Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. eGyanKosh. [Link]

-

Directing Inductive Effects of Alkyl Groups. Chemistry LibreTexts. [Link]

-

Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring. Oriental Journal of Chemistry. [Link]

-

Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Longdom Publishing SL. [Link]

-

Thermal Rearrangement of 4-Alkyl-4H-1,2,4-triazoles to 1-Alkyl-1H-1,2,4-triazoles − A Study of the Mechanism by Cross-over Experiments. ResearchGate. [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. [Link]

-

Substituent Effects of the Alkyl Groups: Polarity vs. Polarizability. ResearchGate. [Link]

-

1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Application of triazoles in the structural modification of natural products. PMC. [Link]

-

Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties. PubMed. [Link]

-

Solvent and substituent effects on the electronic structures of triazoles: Computational study. Request PDF. [Link]

-

Triazole Electronic Structure Study. Scribd. [Link]

-

(PDF) Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. ResearchGate. [Link]

-

Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized. Semantic Scholar. [Link]

Sources

- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Electronic Properties of Triazoles. Experimental and Computational Determination of Carbocation and Radical-Stabilizing Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

- 11. Synthesis, Characterization and Thermal Behavior Study of New 1,2,3-Triazole Derivatives Containing 1,3,4-Oxadiazole Ring – Oriental Journal of Chemistry [orientjchem.org]

- 12. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

The 5-Functionalized 1,2,3-Triazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The 1,2,3-triazole moiety, a five-membered heterocyclic ring with three contiguous nitrogen atoms, has firmly established itself as a privileged scaffold in medicinal chemistry.[1][2] Its remarkable chemical stability, capacity for hydrogen bonding, and significant dipole moment render it an effective bioisostere for the amide bond, a ubiquitous feature in biologically active molecules.[1][2] This guide provides a comprehensive overview of 5-functionalized 1,2,3-triazoles, delving into the regioselective synthetic strategies that grant access to this critical substitution pattern, exploring their diverse applications in drug discovery, and offering detailed experimental protocols for their synthesis. We will particularly focus on the catalytic methodologies that have revolutionized access to these compounds, enabling their widespread adoption in the development of novel therapeutics.

Introduction: The Ascendance of the 1,2,3-Triazole Core

Nitrogen-containing heterocyclic compounds are fundamental to life, forming the basis of amino acids and nucleotides.[1] Among these, the 1,2,3-triazole ring has garnered immense interest due to its unique combination of physicochemical properties. It is an aromatic, π-excessive system that is generally inert to acidic and basic hydrolysis, as well as to oxidative and reductive conditions.[1][3] This inherent stability is a highly desirable trait in drug candidates.

The true explosion in the use of 1,2,3-triazoles came with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, reliable, and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] However, for medicinal chemists seeking to explore the full chemical space afforded by the triazole scaffold, access to other regioisomers is paramount. The 1,5-disubstituted pattern, in particular, offers a different spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets. This has led to the development of alternative catalytic systems, most notably those based on ruthenium, which selectively yield the 1,5-disubstituted regioisomer.[6][7]

This guide will focus specifically on 5-functionalized 1,2,3-triazoles, a class that includes the important 1,5-disubstituted and 1,4,5-trisubstituted derivatives. We will explore the synthetic methodologies that provide access to this substitution pattern and highlight their significance in medicinal chemistry.

Synthetic Methodologies for 5-Functionalized 1,2,3-Triazoles

The primary route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne.[8][9] While the thermal reaction often leads to a mixture of 1,4- and 1,5-regioisomers, the use of metal catalysts allows for exquisite control over the outcome.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.[6][10] This reaction is complementary to the CuAAC, which almost exclusively yields the 1,4-isomer.[5] The choice of a ruthenium catalyst is therefore a critical decision when the 1,5-substitution pattern is desired for structure-activity relationship (SAR) studies.

The most commonly employed catalyst is a CpRuCl(PPh₃)₂ or a related [CpRuCl]₄ complex.[6][11] The reaction proceeds under mild conditions and exhibits a broad substrate scope, tolerating a wide variety of functional groups.[12] Microwave irradiation has been shown to accelerate the reaction, leading to shorter reaction times and cleaner product formation.[6][11]

Caption: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles

The synthesis of fully substituted, or 1,4,5-trisubstituted, 1,2,3-triazoles presents a greater synthetic challenge but offers the highest degree of structural complexity for drug design. Several methods have been developed to access these scaffolds.

One powerful approach involves a one-pot, multicomponent reaction. For instance, a copper-catalyzed reaction of alkynes, azides, and (hetero)arylboronic acids can afford 5-aryl-substituted 1,2,3-triazoles.[13] Another strategy utilizes a Cu/Pd transmetalation relay catalysis in a three-component reaction of an azide, an alkyne, and an aryl halide to yield 1,4,5-trisubstituted 1,2,3-triazoles with high regioselectivity.[14]

Organocatalytic methods have also emerged as a viable, metal-free alternative. For example, the reaction of azides with enaminones or allyl ketones, catalyzed by simple organic molecules like diethylamine or triethylamine, can produce fully substituted 1,2,3-triazoles.[1][13]

Sources

- 1. 1,2,3-Triazoles: Synthesis and Biological Application | IntechOpen [intechopen.com]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Progress on Synthesis of Functionalized 1,5-Disubstituted Triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 7. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. research.chalmers.se [research.chalmers.se]

- 13. BJOC - A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles [beilstein-journals.org]

- 14. 1,2,3-Triazole synthesis [organic-chemistry.org]

Synthesis Pathways for 5-Bromo-1-isobutyl-1H-1,2,3-triazole Precursors: A Regioselective Guide

Executive Summary

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, materials science, and chemical biology. Specifically, 1,5-disubstituted and 1,4,5-trisubstituted triazoles are critical for mimicking cis-amide bonds in peptidomimetics[1]. The synthesis of 5-bromo-1-isobutyl-1H-1,2,3-triazole[2] serves as a highly versatile precursor, allowing late-stage functionalization at the C5 position via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira)[3]. This technical guide details the causal mechanisms and self-validating protocols for synthesizing this specific precursor, bypassing the traditional regioselectivity limitations of standard click chemistry.

Mechanistic Overview & The Regioselectivity Challenge

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is inherently biased toward 1,4-disubstituted triazoles[4]. Accessing the 5-bromo-1-alkyl configuration requires bypassing this thermodynamic sink. To achieve the 5-bromo-1-isobutyl-1H-1,2,3-triazole architecture, researchers must employ strategies that either modify a pre-formed triazole ring or utilize sterically directed cycloaddition[4],[5].

We detail two field-proven methodologies:

-

Thermodynamic C5-Lithiation/Halogenation: Exploiting the kinetic acidity of the C5 proton on a pre-formed 1-isobutyl-1H-1,2,3-triazole.

-

Sterically Directed Cycloaddition (RuAAC): Utilizing bulky temporary directing groups (like Trimethylsilyl - TMS) to force the halogen into the C5 pocket during metallacycle formation[4].

Pathway 1: Cryogenic C5-Lithiation and Electrophilic Bromination

Mechanistic Rationale

The C5 proton of 1-isobutyl-1H-1,2,3-triazole is highly acidic. Treatment with a strong base like n-Butyllithium (n-BuLi) generates a C5-lithiated intermediate. The critical parameter here is temperature control. At temperatures above -40°C, the lithiated triazole undergoes Dimroth-type ring opening to form a diazoimine intermediate, destroying the heterocycle. By maintaining strict cryogenic conditions (-78°C), the cyclic lithium species is kinetically trapped. Subsequent quenching with an electrophilic bromine source (e.g., Carbon tetrabromide, CBr

Self-Validating Protocol

-

Precursor Synthesis: Synthesize 1-isobutyl-1H-1,2,3-triazole via standard CuAAC of isobutyl azide and TMS-acetylene, followed by TBAF-mediated desilylation.

-

Lithiation: Dissolve 1-isobutyl-1H-1,2,3-triazole (1.0 eq) in anhydrous THF to a concentration of 0.2 M. Cool the reactor to -78°C under a strict argon atmosphere.

-

Base Addition: Perform dropwise addition of n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes. Stir at -78°C for 45 minutes to ensure complete metalation.

-

Validation checkpoint: A slight color change to pale yellow indicates successful lithiation.

-

-

Electrophilic Quench: Add a solution of CBr

(1.2 eq) in anhydrous THF dropwise. Maintain the reaction at -78°C for 2 hours. -

Workup: Quench the reaction with saturated aqueous NH

Cl while still at -78°C, then allow the mixture to warm to room temperature. Extract with EtOAc, dry over Na

Mechanistic workflow of the cryogenic C5-lithiation and electrophilic bromination pathway.

Pathway 2: Regioselective Cycloaddition via Silyl-Protected Bromoalkynes

Mechanistic Rationale

Direct CuAAC with 1-bromoalkynes typically yields mixtures or 1,4-disubstituted products[4]. However, using a sterically demanding group (like TMS) on the alkyne forces the bulky group to the C4 position and the halogen to the C5 position during the metallacycle intermediate formation. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is the gold standard for achieving this 1,5-disubstitution pattern[1]. For 5-bromo-1-isobutyl-1H-1,2,3-triazole, 1-bromo-2-(trimethylsilyl)ethyne is reacted with isobutyl azide. The TMS group is subsequently removed to yield the C4-protonated target[4].

Self-Validating Protocol

-

RuAAC Catalysis: Combine isobutyl azide (1.0 eq) and 1-bromo-2-(trimethylsilyl)ethyne (1.2 eq) in anhydrous 1,4-dioxane (0.5 M). Add the ruthenium catalyst Cp*RuCl(PPh

) -

Cycloaddition: Stir the mixture at 60°C for 12 hours.

-

Validation checkpoint: TLC or LC-MS should indicate the complete consumption of the azide and the formation of 1-isobutyl-4-TMS-5-bromo-1H-1,2,3-triazole.

-

-

Desilylation: Isolate the intermediate and dissolve in THF. Treat with Tetra-n-butylammonium fluoride (TBAF, 1.5 eq) at room temperature for 4 hours to selectively cleave the C4-TMS bond.

-

Purification: Wash with water, extract with dichloromethane, and purify via column chromatography to yield the target 5-bromo-1-isobutyl-1H-1,2,3-triazole[2].

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) and subsequent desilylation.

Quantitative Data: Yield and Condition Comparison

The following table summarizes the operational parameters and expected outcomes for the two primary synthesis pathways, allowing researchers to select the optimal route based on available reagents and equipment.

| Parameter | Pathway 1: C5-Lithiation/Bromination | Pathway 2: RuAAC & Desilylation |

| Starting Materials | 1-Isobutyl-1H-1,2,3-triazole, CBr | Isobutyl azide, 1-Bromo-2-TMS-ethyne |

| Catalyst / Base | n-BuLi (1.1 eq) | Cp*RuCl(PPh |

| Operating Temperature | Strictly -78°C | 60°C (Cycloaddition), RT (Desilylation) |

| Regioselectivity | > 98% (Kinetic trapping) | > 95% (Steric directing) |

| Overall Yield | 70 - 85% | 65 - 75% (Over two steps) |

| Primary Risk Factor | Thermal degradation if T > -40°C | Catalyst poisoning by impurities |

Downstream Applications

Once synthesized, 5-bromo-1-isobutyl-1H-1,2,3-triazole can be subjected to late-stage structural modifications. Notably, it can be oxidized at the C4 position to generate 5-bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid[6], a highly valuable building block for synthesizing complex amides and esters in modern drug discovery pipelines.

References

- Cu(I)

- 5-Bromo-1-isobutyl-1H-1,2,3-triazole-4-carboxylic acid - PubChem

- Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - ACS Omega